molecular formula C6H11NO4S B15089232 2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B15089232
M. Wt: 193.22 g/mol
InChI Key: QXVYZMWKLNCBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol This compound features a tetrahydrothiophene ring with an amino group and a dioxido group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Oxidation to Form the Dioxido Group: Oxidation reactions using oxidizing agents like hydrogen peroxide or peracids can introduce the dioxido group.

    Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

    Substitution: The amino group can participate in substitution reactions to form derivatives with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO4S/c7-6(3-5(8)9)1-2-12(10,11)4-6/h1-4,7H2,(H,8,9)

InChI Key

QXVYZMWKLNCBBU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.